![molecular formula C20H15N3O6S B2726931 N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide CAS No. 864976-74-9](/img/no-structure.png)
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O6S and its molecular weight is 425.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antioxidative Potential
One study explored the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their in vitro antiproliferative activity against human cancer cells and antioxidative capacity. The research identified compounds with promising antiproliferative activity and significant antioxidative potency, suggesting a potential for developing efficient antioxidants or antiproliferative agents (Cindrić et al., 2019).
Antimicrobial and Anticancer Evaluation
Another study synthesized a novel series of 4-thiazolidinone derivatives, assessing their antimicrobial and anticancer potentials. The findings highlighted a specific compound as the most active antimicrobial agent and another as the most active anticancer agent, underlining the significance of topological and electronic parameters in antimicrobial activity (Deep et al., 2016).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives included the synthesis of N-substituted compounds, which were then evaluated for in vitro antidiabetic activity. The study contributes to understanding the potential antidiabetic applications of such compounds (Lalpara et al., 2021).
Potent Antitumor Agents
A study focused on the synthesis of benzothiazole derivatives, identifying a compound with selective cytotoxicity against tumorigenic cell lines. This research provides a foundation for developing biologically stable derivatives with potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Anti-Infective Drug Properties
Thiazolides, including nitazoxanide, exhibit broad-spectrum activities against various pathogens and proliferating mammalian cells. Studies on thiazolides' mechanisms of action suggest multiple pathways, including the reduction of nitro groups in microaerophilic organisms and apoptosis induction in mammalian cells (Hemphill et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide involves the condensation of 2-amino-6-nitrobenzothiazole with 2-methoxyethyl bromide to form N-(2-methoxyethyl)-2-amino-6-nitrobenzothiazole. This intermediate is then reacted with 4-oxo-3-chromanecarboxylic acid to form the final product.", "Starting Materials": [ "2-amino-6-nitrobenzothiazole", "2-methoxyethyl bromide", "4-oxo-3-chromanecarboxylic acid" ], "Reaction": [ "Step 1: React 2-amino-6-nitrobenzothiazole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to form N-(2-methoxyethyl)-2-amino-6-nitrobenzothiazole.", "Step 2: React N-(2-methoxyethyl)-2-amino-6-nitrobenzothiazole with 4-oxo-3-chromanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide." ] } | |
CAS RN |
864976-74-9 |
Molecular Formula |
C20H15N3O6S |
Molecular Weight |
425.42 |
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O6S/c1-28-9-8-22-15-7-6-12(23(26)27)10-17(15)30-20(22)21-19(25)14-11-29-16-5-3-2-4-13(16)18(14)24/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
LKUUMGGQCXKFQS-MRCUWXFGSA-N |
SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



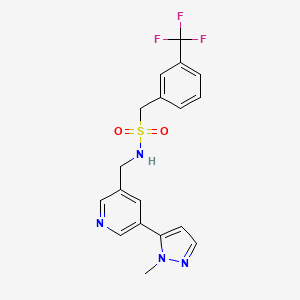
![3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2726849.png)
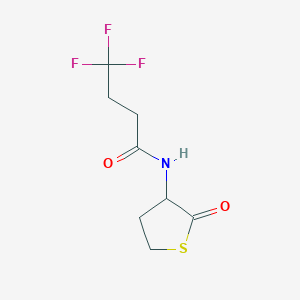
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)
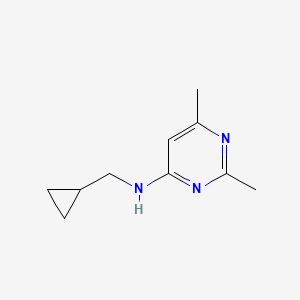
![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)
![8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2726861.png)
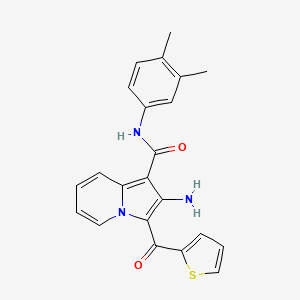
![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)
![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2726865.png)

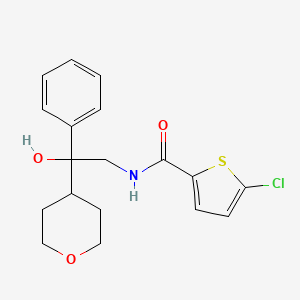

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)